4-(2-Aminophenyl)butanoic acid
Overview
Description
“4-(2-Aminophenyl)butanoic acid” is a chemical compound with the molecular formula C10H13NO2 . It is also known by other names such as “4-(2-Aminophenyl)-2,4-dioxobutanoic acid” and "Benzenebutanoic acid, 2-amino-α,γ-dioxo-" .
Molecular Structure Analysis
The molecular structure of “4-(2-Aminophenyl)butanoic acid” consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 179.221 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Aminophenyl)butanoic acid” include a molecular weight of 215.67700, a density of 1.177g/cm3, and a boiling point of 364ºC at 760 mmHg . The compound is a solid at room temperature .Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
- 4-(2-Aminophenyl)butanoic acid is a key intermediate in the synthesis of thymidylate synthase inhibitors, crucial for pharmaceutical applications. This synthesis, characterized by mild reaction conditions and suitability for industrial-scale production, highlights its significance in drug development (Yuan Guo-qing, 2013).
Spectroscopic and Structural Investigations
- Spectroscopic studies, including FT-IR and FT-Raman, along with theoretical calculations, have been performed on derivatives of butanoic acid. These studies are crucial for understanding the stability, reactivity, and potential applications of these compounds in nonlinear optical materials and pharmacology (K. Vanasundari et al., 2018).
Antifungal and Antibiotic Properties
- A novel butanoic acid derivative, thiobutacin, was isolated from Lechevalieria aerocolonigenes and exhibited notable antifungal and antioomycete activities. This discovery underlines the potential of 4-(2-Aminophenyl)butanoic acid derivatives in developing new antibiotics (Jung Yeop Lee et al., 2004).
Role in TRPV1 Modulation
- Derivatives of 4-(2-Aminophenyl)butanoic acid have been identified as TRPV1 channel modulators. These compounds show promise in pharmacological applications, especially in the context of pain management and neurology (F. Aiello et al., 2016).
Synthesis of LY518674 Intermediate
- An organic solvent-free process for synthesizing 4-(4-hydroxyphenyl)butanoic acid, an intermediate in the synthesis of LY518674, highlights the chemical versatility and industrial applicability of butanoic acid derivatives (L. Delhaye et al., 2006).
properties
IUPAC Name |
4-(2-aminophenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJUPMPORLHXGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80329100 | |
Record name | 4-(2-aminophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80329100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminophenyl)butanoic acid | |
CAS RN |
145486-67-5 | |
Record name | 4-(2-aminophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80329100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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